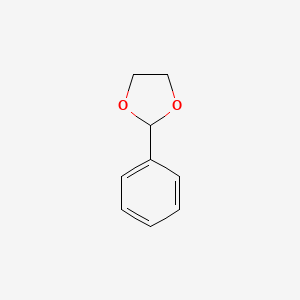

2-Phenyl-1,3-dioxolane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYINTWKRUWVLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239479 | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-51-6 | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties of 2-Phenyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. This heterocyclic compound serves as a crucial protecting group for carbonyls in organic synthesis and is an important intermediate in the development of complex molecules, including those with potential pharmaceutical applications.[1]

Core Chemical Properties

This compound, also known as benzaldehyde (B42025) ethylene (B1197577) acetal, is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂[2] |

| Molecular Weight | 150.17 g/mol [2] |

| CAS Number | 936-51-6[2] |

| Boiling Point | 225 °C; 80 °C at 0.3 mmHg[3][4] |

| Density | 1.106 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.526[3][4] |

| Flash Point | 98 °C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.[5] The following table outlines the characteristic proton nuclear magnetic resonance (¹H NMR) spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.50 - 7.30 | m | Aromatic (C₆H₅) |

| 5.80 | s | CH (acetal) |

| 4.15 - 3.95 | m | OCH₂CH₂O |

Table adapted from representative data for this compound analogs.[5]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the acid-catalyzed acetalization of benzaldehyde with ethylene glycol.[6][7] This reaction typically involves the removal of water to drive the equilibrium towards the product.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzaldehyde (1.0 mol, 106.12 g)[6]

-

Ethylene glycol (1.2 mol, 74.48 g)[6]

-

Toluene (B28343) (500 mL)[6]

-

p-Toluenesulfonic acid (catalytic amount)[6]

-

Potassium carbonate (K₂CO₃)[6]

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

A solution of benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux in a flask equipped with a Dean-Stark trap.[6]

-

The reaction is monitored until the theoretical amount of water is collected, typically taking about 1 hour and 25 minutes.[6]

-

The solution is then cooled to room temperature.[6]

-

The reaction mixture is transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.[1]

-

The crude product is purified by vacuum distillation to yield pure this compound.[1][6]

Reactivity and Applications in Drug Development

The primary application of this compound in organic synthesis and drug development is as a protecting group for aldehydes and ketones.[5][9] The 1,3-dioxolane (B20135) moiety is stable under neutral and basic conditions, making it an ideal choice for multi-step syntheses where carbonyl functionalities need to be shielded from nucleophiles and bases.[1][8]

Deprotection, or the removal of the dioxolane group to regenerate the carbonyl, is readily achieved under acidic conditions, often through hydrolysis.[1][10] For instance, the deprotection of this compound to benzaldehyde can be accomplished in water at 30°C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄).[8][10]

The stability and reliable removal of this protecting group are crucial in the synthesis of complex pharmaceutical compounds.[9] Furthermore, derivatives of 1,3-dioxolane have been investigated as potential modulators to overcome multidrug resistance in cancer chemotherapy.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[12] It is recommended to work in a well-ventilated area.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).[12]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 936-51-6 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Dioxolane - Wikipedia [en.wikipedia.org]

- 11. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Phenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-phenyl-1,3-dioxolane, a heterocyclic compound frequently utilized as a protecting group for carbonyls in organic synthesis and as a structural motif in various molecules of pharmaceutical interest. This document details the synthetic protocol for its preparation and the analytical techniques employed for its structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of this compound

This compound is typically synthesized via the acid-catalyzed acetalization of benzaldehyde (B42025) with ethylene (B1197577) glycol.[1][2] The reaction proceeds with the removal of water, often facilitated by a Dean-Stark apparatus, to drive the equilibrium towards the product.[1][3]

Experimental Protocol: Synthesis

Materials:

-

Benzaldehyde (1.0 mol)

-

Ethylene glycol (1.2 mol)[1]

-

p-Toluenesulfonic acid (catalytic amount)[1]

-

Toluene (B28343) (500 ml)[1]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Potassium carbonate (for neutralization)[1]

Procedure:

-

A solution of benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux in a flask equipped with a Dean-Stark trap.[1]

-

The reaction is monitored by the collection of water in the Dean-Stark trap and is considered complete when water no longer collects.[3]

-

The reaction mixture is then cooled to room temperature.[1][3]

-

The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]

-

The crude product is then treated with potassium carbonate, filtered, and purified by distillation to yield this compound.[1]

Structure Elucidation

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4]

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.[4]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.[4]

| ¹H NMR | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Aromatic (C₆H₅) |

| 5.80 | s | 1H | CH (acetal) |

| 4.15 - 3.95 | m | 4H | OCH₂CH₂O |

| ¹³C NMR | |

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | Aromatic (quaternary C) |

| 129.0 | Aromatic (CH) |

| 128.5 | Aromatic (CH) |

| 126.5 | Aromatic (CH) |

| 104.0 | CH (acetal) |

| 65.5 | OCH₂CH₂O |

| Source: Adapted from publicly available spectral data for this compound.[4] |

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.[4]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

Transfer the solution to a 5 mm NMR tube.[4]

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required compared to ¹H NMR.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[4]

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol |

| Expected [M]⁺ (m/z) | 150 |

| Key Fragment Ions (m/z) | 149, 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |

| Source: Adapted from publicly available spectral data for this compound.[4][6] |

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[6]

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition:

-

The sample is introduced into the ion source (e.g., via direct infusion or GC).

-

The molecules are ionized, typically using electron impact (EI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1200 - 1000 | Strong | C-O stretch (acetal) |

| Source: Adapted from publicly available spectral data for this compound.[4] |

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.[4]

Sample Preparation:

-

Neat Liquid: A drop of the liquid this compound sample can be placed between two salt plates (e.g., NaCl or KBr).[4]

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum.[4]

Visualized Workflows

The following diagrams illustrate the synthesis and structural elucidation workflows for this compound.

Caption: Synthetic workflow for this compound.

Caption: Structure elucidation workflow for this compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Phenyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenyl-1,3-dioxolane, a valuable heterocyclic compound frequently utilized as a protecting group for benzaldehyde (B42025) in organic synthesis and as a key structural motif in various pharmacologically active molecules. The elucidation of its structure through modern spectroscopic techniques is fundamental for its application in research and development. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₂[1][2] |

| Molecular Weight | 150.17 g/mol [1][3] |

| CAS Number | 936-51-6[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Benzaldehyde ethylene (B1197577) acetal[1][2][4] |

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in the molecule. The spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the dioxolane ring.[5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.50 - 7.30 | m | Aromatic (C₆H₅) |

| 5.80 | s | CH (acetal) |

| 4.15 - 3.95 | m | OCH₂CH₂O |

Note: Data is illustrative and may vary based on the solvent and instrument parameters used.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is employed to determine the number of unique carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | C (quaternary, aromatic) |

| 129.2 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 126.6 | CH (aromatic) |

| 103.9 | CH (acetal, O-C-O) |

| 65.3 | CH₂ (OCH₂) |

Source: Adapted from publicly available spectral data for this compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1600, 1475 | C=C stretching (aromatic ring) |

| 1200 - 1000 | C-O stretching (acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Assignment |

| 150 | [M]⁺ (Molecular ion) |

| 149 | [M-H]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of benzaldehyde with ethylene glycol.[3]

Materials:

-

Benzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

A solution of benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 ml) is heated at reflux in a flask equipped with a Dean-Stark trap.[3]

-

The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when no more water is collected.

-

The solution is then cooled to room temperature and treated with K₂CO₃ to neutralize the acid catalyst.[3]

-

The mixture is filtered, and the toluene is removed under reduced pressure.

-

The crude product is purified by distillation to yield this compound.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.[5]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[5]

-

Transfer the solution to a 5 mm NMR tube.[5]

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required compared to ¹H NMR.[5]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used for analysis.

Sample Preparation: The sample is typically dissolved in a volatile solvent and injected into the instrument.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).[5] Electron ionization (EI) is a common method for generating ions.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust and comprehensive characterization of this compound. The detailed experimental protocols offer a foundation for the synthesis and analysis of this compound, which is of significant interest to researchers in organic synthesis and drug development. The synergistic use of these spectroscopic techniques is crucial for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.[5]

References

(2-Phenyl-1,3-dioxolan-2-yl)methanol: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenyl-1,3-dioxolan-2-yl)methanol is a heterocyclic organic compound belonging to the 1,3-dioxolane (B20135) family. While a singular, definitive "discovery" publication for this specific molecule is not prominent in the scientific literature, its existence and initial synthesis can be logically deduced from the foundational principles of organic chemistry, specifically the well-established acid-catalyzed formation of acetals. This technical guide provides a comprehensive overview of its inferred inaugural synthesis, detailed experimental protocols, and relevant physicochemical data. The structure of (2-Phenyl-1,3-dioxolan-2-yl)methanol, featuring a phenyl group and a hydroxymethyl group attached to the same carbon of the dioxolane ring, makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents.[1] Its structural features are of interest for creating chiral building blocks used in the asymmetric synthesis of complex molecules.[2]

Physicochemical and Spectroscopic Data

The quantitative data for (2-Phenyl-1,3-dioxolan-2-yl)methanol and its precursors are summarized in the tables below.

Table 1: Physicochemical Properties of Reactants and Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at STP |

| 2-Hydroxyacetophenone (B1195853) | 118-93-4 | C₈H₈O₂ | 136.15 | Light yellow to brown liquid |

| Ethylene (B1197577) Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | Colorless, viscous liquid |

| (2-Phenyl-1,3-dioxolan-2-yl)methanol | 33868-51-8 | C₁₀H₁₂O₃ | 180.20 | Not specified, likely a liquid or low-melting solid |

Table 2: Spectroscopic Data for Key Compounds

Due to the limited availability of public spectroscopic data for (2-Phenyl-1,3-dioxolan-2-yl)methanol, the following table includes data for the starting material, 2-Hydroxyacetophenone, and characteristic data for a closely related analog, 2-phenyl-1,3-dioxolane, to infer the expected spectral features of the target compound.[10]

| Compound Name | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) | Key IR Absorptions (cm⁻¹) |

| 2-Hydroxyacetophenone | 2.61 (s, 3H, -CH₃), 6.79-7.78 (m, 4H, Ar-H), 12.25 (s, 1H, -OH)[6] | 26.48, 118.32, 118.94, 119.73, 130.78, 136.41, 162.40, 204.55[6] | ~3400 (broad, O-H), ~1640 (C=O), 1600-1450 (C=C, aromatic) |

| This compound (Analog) | 3.95-4.15 (m, 4H, -OCH₂CH₂O-), 5.80 (s, 1H, acetal (B89532) H), 7.30-7.50 (m, 5H, Ar-H)[10] | Not readily available | ~3050 (C-H, aromatic), ~2900 (C-H, aliphatic), 1600-1450 (C=C, aromatic), ~1100 (C-O)[11] |

| (2-Phenyl-1,3-dioxolan-2-yl)methanol (Expected) | ~3.5-4.0 (m, 4H, -OCH₂CH₂O-), ~3.8 (s, 2H, -CH₂OH), ~7.3-7.5 (m, 5H, Ar-H), variable (-OH) | Not readily available | ~3400 (broad, O-H), ~3050 (C-H, aromatic), ~2900 (C-H, aliphatic), 1600-1450 (C=C, aromatic), ~1100 (C-O) |

Plausible First Synthesis: Experimental Protocol

The most probable first synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol is through the acid-catalyzed acetalization of 2-hydroxyacetophenone with ethylene glycol.[1] This reaction is a cornerstone of organic chemistry for the protection of carbonyl groups.[1]

Reaction Scheme:

Caption: Plausible First Synthesis Reaction.

Detailed Methodology:

-

Materials:

-

2-Hydroxyacetophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid (or another acid catalyst)

-

Toluene (or another suitable azeotroping solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 equivalent) and ethylene glycol (1.2 equivalents).[1]

-

Add a catalytic amount of p-toluenesulfonic acid.[1]

-

Add a sufficient volume of toluene to dissolve the reactants and to allow for efficient azeotropic removal of water.[1]

-

-

Reaction Execution:

-

Workup:

-

Drying and Concentration:

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure (2-phenyl-1,3-dioxolan-2-yl)methanol.[1]

-

Experimental Workflow Visualization

The synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanol follows a logical and well-defined experimental workflow, as depicted in the following diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]

- 5. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 6. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 2'-Hydroxyacetophenone CAS 118-93-4 | 804310 [merckmillipore.com]

- 9. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound(936-51-6) IR Spectrum [m.chemicalbook.com]

Physicochemical properties of 2-Phenyl-1,3-dioxolane

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-dioxolane

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific and chemical data sources, with a focus on delivering accurate and actionable data. All quantitative information is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for both the synthesis and the determination of key properties are also provided.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless to light yellow, clear liquid | |

| Melting Point | Not available (liquid at room temperature) | [3] |

| Boiling Point | 223-225 °C (at 760 mmHg) 80 °C (at 0.3 mmHg) | [1][3] |

| Density | 1.119 g/cm³ (at 18 °C) 1.106 g/mL (at 25 °C) | [1][4] |

| Refractive Index (n²⁰/D) | 1.526 | [1][3] |

Table 2: Solubility

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly soluble | [5] |

| Methanol | Slightly soluble | [5] |

| Ethanol (B145695) | Soluble | [5] |

| Essential Oils | Soluble | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 7.50 - 7.30 | m | Aromatic (C₆H₅) | [6] |

| 5.80 | s | CH (acetal) | [6] |

| 4.15 - 3.95 | m | OCH₂CH₂O | [6] |

Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 138.0 | Aromatic (quaternary C) | [6] |

| 129.0 | Aromatic (CH) | [6] |

| 128.5 | Aromatic (CH) | [6] |

| 126.5 | Aromatic (CH) | [6] |

| 104.0 | CH (acetal) | [6] |

| 65.5 | OCH₂CH₂O | [6] |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3100-3000 | =C-H stretch (aromatic) | [7] |

| 1600-1585 & 1500-1400 | C-C stretch (in-ring, aromatic) | [7] |

| 1260-1050 | C-O stretch | [7] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

Reaction: Acid-catalyzed acetalization of benzaldehyde (B42025) with ethylene (B1197577) glycol.

Materials:

-

Benzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation or chromatography setup for purification

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

-

Add a sufficient volume of toluene to dissolve the reactants and facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, which indicates the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[8]

Determination of Physicochemical Properties

Boiling Point Determination (Thiele Tube Method): The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.

-

Place a small amount of this compound into a small test tube (fusion tube).

-

Invert a capillary tube, sealed at one end, and place it inside the fusion tube.

-

Attach the fusion tube to a thermometer, ensuring the thermometer bulb is level with the bottom of the fusion tube.

-

Place the entire assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube to ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Density Determination (Oscillating U-tube Method): Density is the mass per unit volume of a substance.

-

Calibrate the oscillating U-tube instrument with two standards of known density (e.g., dry air and deionized water).

-

Inject the this compound sample into the thermostatted U-tube, ensuring no air bubbles are present.

-

The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample.

-

The density is then automatically calculated by the instrument based on the calibration data.[9]

Refractive Index Determination (Abbe Refractometer): The refractive index measures how fast light travels through a material.

-

Clean the prism of the Abbe refractometer with a suitable solvent (e.g., ethanol or acetone) and let it dry.

-

Place a few drops of this compound onto the surface of the measuring prism.

-

Close and lock the prisms.

-

The refractive index value is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[9]

Visualizations

Caption: Synthesis of this compound.

Caption: Relationship between structure and properties.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound CAS#: 936-51-6 [m.chemicalbook.com]

- 5. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Phenyl-1,3-dioxolane (CAS: 936-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-dioxolane (CAS number 936-51-6), a heterocyclic organic compound widely utilized in synthetic chemistry. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and deprotection, and summarizes its key spectroscopic data for characterization. Its primary application as a protecting group for aldehydes and ketones is discussed, highlighting its stability and cleavage conditions. Safety and handling information is also included. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound, also known as benzaldehyde (B42025) ethylene (B1197577) acetal (B89532), is a colorless to pale yellow liquid with a distinct aromatic odor.[1] It is characterized by a five-membered dioxolane ring with a phenyl substituent.[2] Its moderate solubility in organic solvents and lower solubility in water are attributed to the hydrophobic phenyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 936-51-6 | [3][4] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3][5] |

| Boiling Point | 80 °C at 0.3 mmHg | [4][6] |

| Density | 1.106 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.526 | [4][6] |

| Flash Point | 98.3 °C | [7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| InChI Key | LYINTWKRUWVLBA-UHFFFAOYSA-N | [3][5] |

| SMILES | C1COC(O1)C2=CC=CC=C2 | [4] |

Synthesis and Deprotection: Experimental Protocols

This compound is most commonly synthesized via the acid-catalyzed reaction of benzaldehyde with ethylene glycol.[5][8] This reaction is a classic example of acetal formation, which is a reversible process.[9][10] To drive the equilibrium towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.[5][9]

Synthesis of this compound

This protocol describes the synthesis of this compound from benzaldehyde and ethylene glycol using p-toluenesulfonic acid as a catalyst.[5]

Materials:

-

Benzaldehyde (1.0 mol, 106.12 g)

-

Ethylene glycol (1.2 mol, 74.48 g)[5]

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (500 mL)

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.[5][8]

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for approximately 1 hour and 25 minutes, or until no more water is collected.[5]

-

Cool the reaction mixture to room temperature.

-

Neutralize the acidic catalyst by adding potassium carbonate and stirring.[5]

-

Filter the solution to remove the potassium carbonate.

-

The product can be purified by distillation. The fraction boiling at 163-165 °C at reduced pressure (specific pressure not fully detailed in the snippet, another source indicates 80 °C at 0.3 mmHg) is collected, yielding the desired this compound.[4][5][6]

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound

The primary utility of this compound is as a protecting group for the carbonyl functionality of benzaldehyde.[2] Deprotection, or the cleavage of the acetal to regenerate the aldehyde, is typically achieved under acidic conditions.[9][11]

Materials:

-

This compound

-

Acetone (B3395972) and Water (as solvent)

-

Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the this compound in a mixture of acetone and water.

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

-

Extract the product (benzaldehyde) with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

A notable method for deprotection involves using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30 °C, which can achieve quantitative conversion to benzaldehyde within five minutes.[9][11]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.[2] The following tables summarize the characteristic spectral data.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 7.50 - 7.30 | m | Aromatic (C₆H₅) | [2] |

| 5.80 | s | CH (acetal) | [2] |

| 4.15 - 3.95 | m | OCH₂CH₂O | [2] |

Table 3: Key IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Key Peaks/Fragments | Reference(s) |

| Infrared (IR) Spectroscopy | Characteristic C-O stretching frequencies for the acetal, aromatic C-H and C=C stretching. | [3][12] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 150. Other fragments corresponding to the loss of parts of the dioxolane ring and the phenyl group. | [13] |

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for aldehydes and ketones.[2][14] The formation of the cyclic acetal renders the carbonyl group unreactive towards nucleophiles and bases, allowing for chemical transformations on other parts of a molecule.[9]

Caption: Logic of using 1,3-dioxolanes as protecting groups.

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[7] It should be used in a well-ventilated area.[7]

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Reference(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [3] |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7] There is limited data available on its ecological impact and toxicological properties.[7]

Conclusion

This compound is a valuable and versatile compound in organic synthesis, primarily serving as a robust protecting group for carbonyl functionalities. Its straightforward synthesis, well-characterized spectroscopic properties, and specific deprotection conditions make it a reliable tool for chemists. This guide provides essential technical information to support its effective and safe use in a research and development setting.

References

- 1. CAS 936-51-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. This compound | 936-51-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. spegroup.ru [spegroup.ru]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 11. Dioxolane - Wikipedia [en.wikipedia.org]

- 12. This compound(936-51-6) IR Spectrum [m.chemicalbook.com]

- 13. 1,3-Dioxolane, 2-phenyl- [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

2-Phenyl-1,3-dioxolane molecular weight

An In-Depth Technical Guide to 2-Phenyl-1,3-dioxolane

Introduction

This compound, a heterocyclic acetal, serves as a cornerstone protecting group in modern organic synthesis. Its stability under a range of conditions, coupled with its straightforward introduction and removal, makes it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its application as a protecting group for carbonyl compounds, and detailed experimental protocols for its use.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [1][2] |

| CAS Number | 936-51-6[1][2][3] |

| Boiling Point | 80 °C at 0.3 mmHg[4] |

| Density | 1.106 g/mL at 25 °C[4] |

| Refractive Index (n²⁰/D) | 1.526[4] |

| IUPAC Name | This compound[1] |

| Synonyms | Benzaldehyde (B42025) ethylene (B1197577) acetal[1][3] |

Application in Organic Synthesis: A Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction.[5] 1,3-Dioxolanes are frequently employed as protecting groups for carbonyls (aldehydes and ketones) and 1,2-diols due to their stability in neutral and basic conditions and their facile removal under acidic conditions.[2][6]

This compound is formed from the acid-catalyzed reaction of benzaldehyde and ethylene glycol.[3] It offers robust stability against various nucleophiles, bases, and some oxidizing and reducing agents, making it a reliable choice for complex synthetic pathways.[3][7]

Experimental Protocols

The following protocols provide detailed methodologies for the formation and cleavage of this compound, a common sequence in synthetic chemistry.

Protocol 1: Synthesis of this compound (Protection)

This protocol details the protection of benzaldehyde as its ethylene acetal.

Reaction Scheme: Benzaldehyde + Ethylene Glycol ⇌ this compound + H₂O

Materials:

-

Benzaldehyde (1.0 equivalent)

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or potassium carbonate[1]

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.[1][2]

-

Add a sufficient volume of toluene to dissolve the reactants and to facilitate the azeotropic removal of water.[1][2]

-

Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.[2]

-

Continue heating until no more water is collected, which indicates the reaction is complete. This typically takes 1 to 2 hours.[1]

-

Allow the reaction mixture to cool to room temperature.[2]

-

Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or treat with potassium carbonate to neutralize the acid catalyst.[1][2]

-

Filter the solution and concentrate the solvent using a rotary evaporator.[1][2]

-

The crude product can be purified by vacuum distillation to yield pure this compound.[1][2]

Protocol 2: Deprotection of this compound

This protocol describes the acid-catalyzed hydrolysis to regenerate the aldehyde.

Materials:

-

This compound (1 equivalent)

-

Acetone (B3395972) and water mixture

-

Dilute hydrochloric acid or other acid catalyst (e.g., NaBArF₄)[3][8][9]

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the this compound in a mixture of acetone and water.[9]

-

Add a catalytic amount of a suitable acid. A quantitative conversion to benzaldehyde can be achieved within five minutes at 30 °C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water.[3][8]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.[9]

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.

Quantitative Reaction Data

The following table summarizes typical quantitative data for the protection and deprotection reactions.

| Parameter | Protection (Synthesis) | Deprotection (Hydrolysis) |

| Reactants | Benzaldehyde (1.0 mol), Ethylene Glycol (1.2 mol)[1] | This compound |

| Catalyst | p-Toluenesulfonic acid (catalytic)[1] | NaBArF₄ (catalytic)[3][8] |

| Solvent | Toluene[1] | Water[3][8] |

| Temperature | Reflux (approx. 111 °C)[1] | 30 °C[3][8] |

| Reaction Time | 1 hour 25 minutes[1] | 5 minutes[3][8] |

| Yield | High (e.g., 122.9 g from 1.0 mol benzaldehyde)[1] | Quantitative[3] |

Logical Workflow Visualization

The following diagram illustrates the logical workflow of using this compound as a protecting group in a multi-step synthesis.

Caption: Workflow for using this compound as a protecting group.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Dioxolane - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

2-Phenyl-1,3-dioxolanes as Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals and natural products. Among the arsenal (B13267) of protecting groups for 1,2- and 1,3-diols, the 2-phenyl-1,3-dioxolane, commonly known as a benzylidene acetal (B89532), holds a prominent place. Its ease of formation, stability under a range of conditions, and versatile deprotection pathways, including regioselective cleavage, make it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the chemistry and application of 2-phenyl-1,3-dioxolanes as protecting groups, with a focus on quantitative data, detailed experimental protocols, and logical workflows to aid in synthetic design.

Core Concepts: Formation, Stability, and Cleavage

Benzylidene acetals are cyclic protecting groups formed from the reaction of a diol with benzaldehyde (B42025) or its derivatives. They are particularly effective for the protection of cis-1,2-diols and 1,3-diols, forming five or six-membered rings, respectively.

Formation: The formation of 2-phenyl-1,3-dioxolanes is typically achieved under acidic catalysis, with the removal of water to drive the equilibrium towards the product. Common acid catalysts include p-toluenesulfonic acid (p-TsOH), 10-camphorsulfonic acid (CSA), and Lewis acids such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). The use of a Dean-Stark apparatus is a standard method for azeotropic removal of water.

Stability: A key advantage of benzylidene acetals is their robust stability under neutral to strongly basic conditions, making them compatible with a wide range of synthetic transformations, including reactions with organometallic reagents, hydrides, and various nucleophiles. However, they are labile to acidic conditions, a property that is exploited for their removal. The stability of the benzylidene acetal can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. Electron-donating groups tend to destabilize the acetal, facilitating cleavage, while electron-withdrawing groups enhance its stability.

Cleavage (Deprotection): The removal of the benzylidene acetal can be accomplished under various conditions to regenerate the diol. Standard acidic hydrolysis using aqueous acid is a common method. Furthermore, a range of Lewis acids can be employed for chemoselective deprotection. A particularly valuable feature of benzylidene acetals is their susceptibility to regioselective reductive cleavage, which allows for the selective deprotection of one of the two hydroxyl groups, yielding a mono-benzylated diol. This has been extensively utilized in carbohydrate chemistry.

Quantitative Data: A Comparative Overview

The efficiency of the formation and cleavage of 2-phenyl-1,3-dioxolanes is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from the literature to provide a comparative perspective.

Table 1: Formation of 2-Phenyl-1,3-dioxolanes

| Diol Substrate | Reagents | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| Ethylene Glycol | Benzaldehyde | p-TsOH (catalytic) | Toluene | 1.4 h | ~82 | [1] |

| Various Diols | Benzaldehyde | Montmorillonite K10 | Toluene | 0.5-1 h | 45-93 | [2] |

| Sterically Hindered Diols | Salicylaldehyde | Montmorillonite K10 | Toluene | 1 h | 45-61 | [2] |

| Less Hindered Diols | Salicylaldehyde | Montmorillonite K10 | Toluene | 0.5 h | 88-93 | [2] |

| Various Diols | Benzaldehyde | AC-N-SO4H (5 wt%) | - | 5 h | >99 | [3] |

Table 2: Deprotection of 2-Phenyl-1,3-dioxolanes (Full Cleavage)

| Substrate | Reagents | Solvent | Time | Yield (%) | Reference |

| This compound | NaBArF₄ (catalytic) | Water | 5 min | Quantitative | |

| Benzylidene derivatives | Er(OTf)₃ | Acetonitrile (B52724) | 1-4 h | 85-95 | [4] |

| Benzylidene acetals | I₂ (catalytic) | Acetone | Minutes | Excellent |

Table 3: Regioselective Reductive Cleavage of 4,6-O-Benzylidene Acetals in Carbohydrates

| Substrate | Reagents | Product Ratio (4-O-Bn : 6-O-Bn) | Total Yield (%) | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | LiAlH₄-AlCl₃ | 4-O-Bn favored | High | [5] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | NaCNBH₃-HCl | 6-O-Bn favored | High | [5] |

| Various carbohydrate derivatives | Et₃SiH, I₂ | 6-O-Bn selective | up to 95 | [6] |

| Glucosides and Mannosides | DIBAL-H (in toluene) | 4-O-Bn favored | Selective | [7] |

| Glucosides and Mannosides | DIBAL-H (in CH₂Cl₂) | 6-O-Bn favored | Selective | [7] |

| Glucopyranosides | BH₃·THF–TMSOTf | 4-O-Bn selective | High | [8] |

| Glucopyranosides | Et₃SiH-BF₃·Et₂O | 6-O-Bn selective | High | [8] |

Experimental Protocols

The following are detailed methodologies for key transformations involving 2-phenyl-1,3-dioxolanes.

Protocol 1: Protection of a Diol using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂

This protocol describes an efficient method for the formation of a benzylidene acetal at room temperature.

Materials:

-

Substrate diol (1.0 mmol)

-

Benzaldehyde dimethyl acetal (1.2 mmol)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Triethylamine (Et₃N) (0.2 mmol)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of the diol in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde dimethyl acetal.

-

Add Cu(OTf)₂ to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction by adding triethylamine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure benzylidene acetal.

Protocol 2: Deprotection of a Benzylidene Acetal using Acidic Hydrolysis

This protocol outlines the complete removal of the benzylidene protecting group.

Materials:

-

Benzylidene acetal-protected substrate (1.0 mmol)

-

Acetone/Water mixture (e.g., 9:1 v/v, 10 mL)

-

A catalytic amount of strong acid (e.g., 1 M HCl, a few drops)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the benzylidene acetal in the acetone/water mixture in a round-bottom flask.

-

Add the acid catalyst and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Regioselective Reductive Cleavage of a 4,6-O-Benzylidene Acetal with Triethylsilane and Iodine[6]

This protocol describes a mild and efficient method for the regioselective formation of a 6-O-benzyl ether.

Materials:

-

4,6-O-Benzylidene acetal-protected carbohydrate (1.0 mmol)

-

Triethylsilane (Et₃SiH) (2.0-3.0 mmol)

-

Iodine (I₂) (1.1-1.5 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the benzylidene acetal in anhydrous acetonitrile in a round-bottom flask and cool to 0 °C.

-

Add triethylsilane to the solution.

-

Add a solution of iodine in acetonitrile dropwise to the reaction mixture.

-

Stir the reaction at 0-5 °C for 10–30 minutes, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 6-O-benzyl ether.

Applications in Drug Development and Natural Product Synthesis

The unique properties of 2-phenyl-1,3-dioxolanes have been leveraged in the synthesis of numerous complex and biologically active molecules.

Carbohydrate Chemistry and Nucleoside Analogs: As highlighted in the protocols and data tables, the most prominent application of benzylidene acetals is in carbohydrate chemistry. The ability to protect the 4- and 6-hydroxyl groups of pyranosides and then regioselectively cleave the acetal provides a powerful strategy for the synthesis of complex oligosaccharides and glycoconjugates. This is crucial in the development of antiviral nucleoside analogs, where precise control of stereochemistry and the placement of functional groups on the sugar moiety are paramount for biological activity.[9]

Total Synthesis of Paclitaxel (B517696) (Taxol®): The synthesis of the complex anticancer drug paclitaxel and its analogs has been a benchmark in organic synthesis. In some synthetic approaches to the paclitaxel side chain, a p-methoxybenzylidene acetal has been employed to protect a diol functionality. This strategy allows for other transformations to be carried out on the molecule before the diol is unmasked at a later stage.[10]

Visualizing Workflows and Mechanisms

The following diagrams, rendered in DOT language, illustrate the key workflows and mechanisms associated with the use of 2-phenyl-1,3-dioxolanes as protecting groups.

Caption: General workflow for the protection of a diol as a this compound and its subsequent deprotection.

Caption: Decision-making workflow for the regioselective reductive cleavage of a 4,6-O-benzylidene acetal.

Caption: A logical workflow to guide the selection of a diol protecting group strategy.

Conclusion

2-Phenyl-1,3-dioxolanes are a versatile and reliable choice for the protection of diols in organic synthesis. Their stability to a wide range of reagents, coupled with a diverse array of deprotection methods, including highly valuable regioselective reductive cleavages, ensures their continued importance in the synthesis of complex molecules. For researchers and professionals in drug development, a thorough understanding of the formation, stability, and cleavage of benzylidene acetals, supported by quantitative data and detailed protocols, is essential for the design and execution of efficient and successful synthetic routes.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

- 7. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Hazards and Safety of 2-Phenyl-1,3-dioxolane

This technical guide provides comprehensive safety and hazard information for 2-Phenyl-1,3-dioxolane (CAS No. 936-51-6), a compound utilized in various industrial and scientific research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data on its physical and chemical properties, associated hazards, and requisite safety protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 225 °C | [1] |

| 80 °C (at 0.3 mmHg) | [3] | |

| Density | 1.12 g/mL (at 20/20 °C) | [1] |

| 1.106 g/mL | [3] | |

| Flash Point | 98 °C | [1] |

| Refractive Index | 1.53 | [1] |

| 1.526 | [3] | |

| Physical State (at 20°C) | Liquid | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

GHS Label Elements

| Pictogram | Signal Word |

|

| Warning |

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and to mitigate exposure risks.

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not extensively described in publicly available safety data sheets. The hazard classifications are based on standardized GHS criteria, likely derived from data on analogous compounds or computational models.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensuring the safety of personnel working with this compound.

Handling

-

Handle in a well-ventilated area.[5]

-

Avoid contact with skin and eyes.[5]

-

Avoid breathing mist, gas, or vapors.[5]

-

Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[5]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep away from heat, sparks, and open flames.[6]

-

Store apart from incompatible materials such as strong oxidizing agents.[6]

-

Recommended storage temperature is room temperature, with a preference for a cool and dark place (<15°C).[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5][6] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5][6] |

| Ingestion | Rinse mouth with water. Clean mouth with water and drink plenty of water afterwards.[5][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Remove all sources of ignition.[5][6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]

-

Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5][6]

Ecological Information

There is a significant lack of data regarding the ecological effects of this compound. Safety data sheets consistently report "no data available" for toxicity to fish, daphnia, algae, and microorganisms, as well as for persistence, degradability, and bioaccumulative potential.[5]

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound.

Caption: Hazard management workflow for this compound.

References

- 1. 2-フェニル-1,3-ジオキソラン | this compound | 936-51-6 | 東京化成工業株式会社 [tcichemicals.com]

- 2. This compound | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-PHENYL-1.3-DIOXOLANE-4-METHANOL | 1708-39-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Acid-Catalyzed Formation of 2-Phenyl-1,3-dioxolane for Carbonyl Protection

Introduction

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic protection and deprotection of functional groups is a cornerstone of synthetic efficiency.[1][2] The carbonyl group, present in aldehydes and ketones, is highly reactive and often requires temporary masking to prevent unwanted side reactions during multi-step syntheses.[1] The formation of cyclic acetals, such as 1,3-dioxolanes, is a widely employed strategy for protecting carbonyl functionalities due to their stability in neutral and basic conditions and the ease with which they can be removed under acidic conditions.[1]

The acid-catalyzed reaction of benzaldehyde (B42025) with ethylene (B1197577) glycol to form 2-phenyl-1,3-dioxolane serves as a classic and practical example of this protective strategy.[3][4] This protocol is valued for its efficiency, use of readily available reagents, and the stability of the resulting protected compound.[1] The most common catalyst for this transformation is p-toluenesulfonic acid (p-TsOH), a strong organic acid that is solid, non-corrosive, and easily handled compared to many mineral acids.[2]

Application

The primary application of this protocol is the protection of the carbonyl group of benzaldehyde. The resulting this compound is stable to a wide range of reagents, including nucleophiles and bases, allowing for chemical modifications at other sites of a molecule. Subsequently, the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis. This protective group strategy is integral in the synthesis of complex natural products and active pharmaceutical ingredients.

Quantitative Data Summary

The efficiency of the acid-catalyzed formation of this compound can be influenced by the choice of catalyst, solvent, and reaction conditions. The following table summarizes a typical experimental setup and reported yield.

| Benzaldehyde (mol) | Ethylene Glycol (mol) | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 1.0 | 1.2 | p-Toluenesulfonic acid (catalytic) | Toluene (B28343) | 1 hr 25 min | Reflux | ~82% | [5] |

| 1.0 | 1.2 | p-Toluenesulfonic acid (catalytic) | Toluene | Until water collection ceases | Reflux | Not specified | [1] |

| Not specified | Not specified | Ortho-phosphoric acid | Toluene | Until water collection ceases | Reflux | Not specified | [4][6] |

Note: The yield was calculated based on the reported product mass of 122.9 g and the theoretical yield from 1.0 mol of benzaldehyde (150.17 g).

Experimental Protocol

This protocol details the procedure for the synthesis of this compound from benzaldehyde and ethylene glycol using p-toluenesulfonic acid as a catalyst.

Materials:

-

Benzaldehyde (1.0 mol, 106.12 g)

-

Ethylene glycol (1.2 mol, 74.48 g)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 mol, 1.9 g)

-

Toluene (500 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Potassium carbonate (K₂CO₃) (for neutralization)[5]

Equipment:

-

Round-bottom flask (1 L)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add benzaldehyde (106.12 g), ethylene glycol (74.48 g), toluene (500 mL), and a catalytic amount of p-toluenesulfonic acid.[1][5]

-

Reaction: Heat the mixture to reflux using a heating mantle. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, which indicates the completion of the reaction (approximately 1 hour and 25 minutes).[1][5]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.[1]

-

Neutralize the acid catalyst by adding solid potassium carbonate (K₂CO₃) and stirring until the acid is quenched.[5] Alternatively, transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1]

-

Wash the organic layer with brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the solvent using a rotary evaporator.[1]

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[1][5] The boiling point is reported as 110-112°C at approximately 20 hPa.[4]

Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Phenyl-1,3-dioxolane

Introduction

2-Phenyl-1,3-dioxolane is a valuable organic compound widely utilized in synthetic chemistry, primarily as a protecting group for aldehydes and ketones.[1] Its stability under neutral and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an essential tool for multi-step syntheses. This document provides a detailed experimental procedure for the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.

Reaction Scheme

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of benzaldehyde (B42025) with ethylene (B1197577) glycol.[2][3] The reaction proceeds via the formation of a hemiacetal, followed by the elimination of water to form the stable five-membered dioxolane ring. The removal of water is crucial to drive the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |